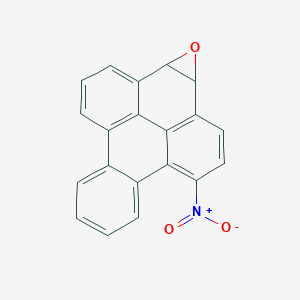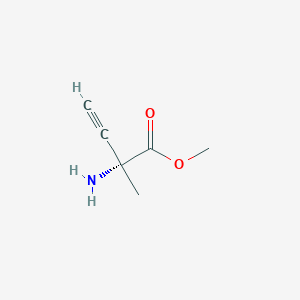
methyl (2R)-2-amino-2-methylbut-3-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-amino-2-methylbut-3-ynoate, also known as MAMB, is a compound that belongs to the class of aminoalkyne derivatives. It is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research.
Mecanismo De Acción
The mechanism of action of methyl (2R)-2-amino-2-methylbut-3-ynoate is not fully understood. However, it is believed to act as a modulator of the GABAergic system. GABA is a neurotransmitter that plays a key role in the regulation of neuronal activity. methyl (2R)-2-amino-2-methylbut-3-ynoate is believed to enhance the activity of GABA receptors, leading to an increase in the inhibitory tone of the nervous system.
Efectos Bioquímicos Y Fisiológicos
Methyl (2R)-2-amino-2-methylbut-3-ynoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. methyl (2R)-2-amino-2-methylbut-3-ynoate has also been shown to reduce oxidative stress and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2R)-2-amino-2-methylbut-3-ynoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time. However, methyl (2R)-2-amino-2-methylbut-3-ynoate has some limitations for lab experiments. It is a relatively new compound, and its effects on various biological systems are not fully understood. In addition, methyl (2R)-2-amino-2-methylbut-3-ynoate has not been extensively studied in human clinical trials, and its safety profile is not well established.
Direcciones Futuras
There are several future directions for the study of methyl (2R)-2-amino-2-methylbut-3-ynoate. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a novel analgesic agent. Further studies are also needed to better understand the mechanism of action of methyl (2R)-2-amino-2-methylbut-3-ynoate and its effects on various biological systems. Finally, future studies should focus on the safety profile of methyl (2R)-2-amino-2-methylbut-3-ynoate and its potential side effects.
Conclusion:
In conclusion, Methyl (2R)-2-amino-2-methylbut-3-ynoate is a synthetic compound that has shown promise in various fields of scientific research. It has been shown to have potent analgesic and anti-inflammatory effects, and it has potential applications in the treatment of neurological disorders. Further studies are needed to better understand the mechanism of action of methyl (2R)-2-amino-2-methylbut-3-ynoate and its effects on various biological systems. The future directions for the study of methyl (2R)-2-amino-2-methylbut-3-ynoate are exciting, and it is likely that this compound will continue to be an important area of research in the coming years.
Métodos De Síntesis
Methyl (2R)-2-amino-2-methylbut-3-ynoate can be synthesized using various methods. One of the most common methods involves the reaction of 2-methyl-3-butyn-2-ol with methylamine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield methyl (2R)-2-amino-2-methylbut-3-ynoate. Another method involves the reaction of 2-methyl-3-butyn-2-ol with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to yield methyl (2R)-2-amino-2-methylbut-3-ynoate.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-amino-2-methylbut-3-ynoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In addition, methyl (2R)-2-amino-2-methylbut-3-ynoate has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
115228-55-2 |
|---|---|
Nombre del producto |
methyl (2R)-2-amino-2-methylbut-3-ynoate |
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-2-methylbut-3-ynoate |
InChI |
InChI=1S/C6H9NO2/c1-4-6(2,7)5(8)9-3/h1H,7H2,2-3H3/t6-/m1/s1 |
Clave InChI |
FTZONTNRTSTHNY-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@@](C#C)(C(=O)OC)N |
SMILES |
CC(C#C)(C(=O)OC)N |
SMILES canónico |
CC(C#C)(C(=O)OC)N |
Sinónimos |
3-Butynoicacid,2-amino-2-methyl-,methylester,(R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



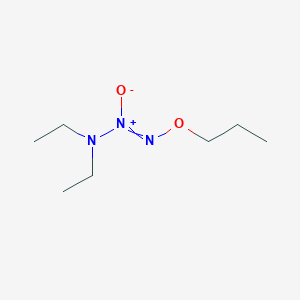

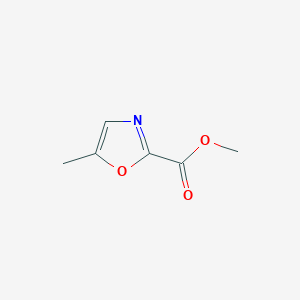
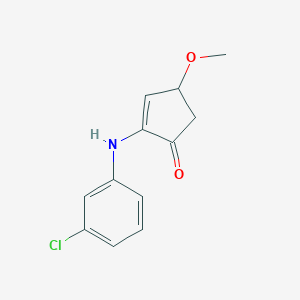
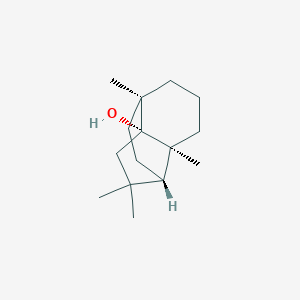
![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)
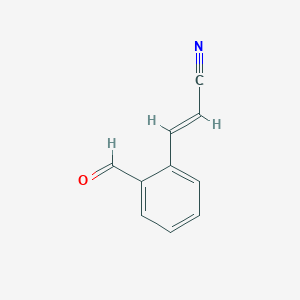

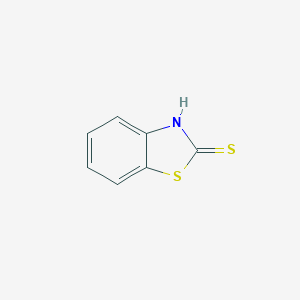
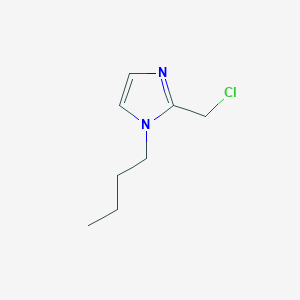

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)

